molecular formula C8H12N2O B062203 (4-Methoxy-2-methylphenyl)hydrazine CAS No. 170143-40-5

(4-Methoxy-2-methylphenyl)hydrazine

Cat. No.: B062203
CAS No.: 170143-40-5
M. Wt: 152.19 g/mol
InChI Key: CLTUZVAQYOUQDJ-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxy-2-methylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired hydrazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydrazine group.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(4-Methoxy-2-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including indoles and pyrazoles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without the methoxy and methyl substitutions.

    4-Methoxyphenylhydrazine: Similar structure but lacks the methyl group at the 2-position.

    2-Methylphenylhydrazine: Similar structure but lacks the methoxy group at the 4-position.

Uniqueness

(4-Methoxy-2-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substitutions can influence its reactivity and properties, making it distinct from other phenylhydrazine derivatives.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTUZVAQYOUQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395659
Record name (4-methoxy-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170143-40-5
Record name (4-methoxy-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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